molecular formula C16H20F3NO4 B1468049 3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid CAS No. 1237535-97-5

3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid

Cat. No. B1468049
M. Wt: 347.33 g/mol
InChI Key: VCPSMSCGUVFAMY-UHFFFAOYSA-N
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Description

“3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid” is an organic compound often used as a pharmaceutical intermediate in the synthesis of drugs or bioactive compounds . It is also known as “3-(N-tert-butoxycarbonylamino) benzoic acid” and has the chemical formula C12H15NO4 .


Synthesis Analysis

The synthesis of this compound can be achieved through a two-step process :

  • The resulting benzoimide then reacts with chlorotert-butoxycarbonyl formate to generate "3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid" .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)(C)OC(=O)N(CCC(O)=O)Cc1ccccc1 . The InChI key is BYHPOBHBBHWAIW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can be used in the synthesis of dipeptides . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The compound is a white crystalline solid . It has a predicted density of 1.242±0.06 g/cm3 , a melting point of about 132-136°C , and a predicted boiling point of 339.8±25.0 °C . The vapor pressure is 3.47E-05mmHg at 25°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • SARS-CoV Protease Inhibitors : This compound has been used in the synthesis of glutamic acid and glutamine peptides. These peptides, featuring a trifluoromethyl ketone group, have shown inhibitory activity against the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro) (Sydnes et al., 2006).

Materials and Structural Chemistry

  • Peptide Conformation Studies : It has been used in the study of peptide conformation, specifically in the synthesis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, which exhibits characteristics of α-helical and mixed 3(10)- and α-helical conformations (Gebreslasie et al., 2011).

  • Amino Acid-based Dendrimers : This compound is instrumental in the synthesis of novel amino acid-based dendrimers. Such dendrimers have potential applications in drug delivery and nanotechnology (Mulders et al., 1997).

Synthetic Techniques and Chemical Properties

  • Catalysis and Synthesis : The compound has been utilized in the synthesis of various derivatives, demonstrating its versatility in chemical reactions and catalysis, for instance, in the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates (Koseki et al., 2011).

  • Peptide Synthesis : It plays a crucial role in peptide synthesis, particularly in the protection of amine groups, which is a critical step in peptide chain assembly and modification (Heydari et al., 2007).

Safety And Hazards

The compound has low toxicity, but it is still necessary to pay attention to safe use and storage . During handling, appropriate protective measures should be taken, such as wearing gloves and goggles, and avoiding contact with skin and eyes . It should be stored in a dry, cool, well-ventilated place, away from fire and oxidizing agents .

Future Directions

The compound’s tert-butoxycarbonyl-protected amino acid ionic liquids have been applied to dipeptide synthesis . This expands the applicability of AAILs, and future research may continue to explore this and other potential applications .

properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-14(2,3)24-13(23)20-15(4,5)10-6-9(12(21)22)7-11(8-10)16(17,18)19/h6-8H,1-5H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPSMSCGUVFAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid

Citations

For This Compound
1
Citations
AE Gould, R Adams, S Adhikari… - Journal of medicinal …, 2011 - ACS Publications
Inhibition of mutant B-Raf signaling, through either direct inhibition of the enzyme or inhibition of MEK, the direct substrate of Raf, has been demonstrated preclinically to inhibit tumor …
Number of citations: 41 pubs.acs.org

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